![molecular formula C36H29NO7 B15150004 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B15150004.png)
2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Derivative: The initial step involves the preparation of the isoindoline derivative through a cyclization reaction of a suitable precursor.
Esterification: The isoindoline derivative is then esterified with 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid under acidic conditions to form the ester linkage.
Acylation: The final step involves the acylation of the ester with 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl benzoate
- 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid
Uniqueness
The uniqueness of 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate lies in its combination of functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C36H29NO7 |
|---|---|
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
[2-(4-benzoyloxyphenyl)-2-oxoethyl] 3-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C36H29NO7/c38-32(24-14-17-29(18-15-24)44-36(42)25-10-5-2-6-11-25)22-43-35(41)27-12-7-13-28(20-27)37-33(39)30-19-16-26(21-31(30)34(37)40)23-8-3-1-4-9-23/h1-15,17-18,20,26,30-31H,16,19,21-22H2 |
Clé InChI |
XTIXGLSIVQTDTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-amino-4-[2,4-bis(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutyl}-5,5-difluoropiperidin-2-one](/img/structure/B15149922.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-({3-[(2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B15149925.png)
![2,4-dichlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15149928.png)
![3,3-dimethyl-2-oxobutyl 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15149934.png)
![2-({(4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B15149938.png)
![2-({7,11-dihydroxy-1-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15149951.png)
![4-({[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl]amino}methyl)piperidin-3-ol hydrochloride](/img/structure/B15149954.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B15149971.png)
![2-chloro-N-{[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide](/img/structure/B15149984.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B15149992.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B15149994.png)


